3,7-ジメチルオクタン-3-オール

説明

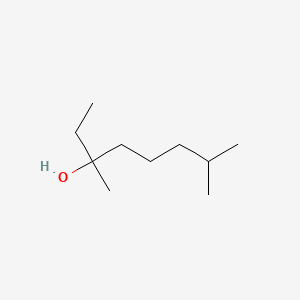

Tetrahydrolinalool, also known as 3,7-dimethyl-3-octanol, is a colorless liquid with a floral, citrus-like odor. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Tetrahydrolinalool is widely used in the fragrance and flavor industries due to its pleasant scent and stability .

科学的研究の応用

Tetrahydrolinalool has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various fragrance compounds and as a solvent in organic reactions.

Biology: Tetrahydrolinalool is studied for its antimicrobial and anti-inflammatory properties. It is used in formulations for personal care products due to its pleasant scent and stability.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory and antimicrobial agent.

作用機序

Target of Action

3,7-Dimethyloctan-3-ol, also known as Tetrahydrolinalool, is primarily used as a flavoring agent and fragrance ingredient . It is also used as a dispersing agent, emulsifying agent, and lubricant . .

Mode of Action

It is known to have a pleasant aroma and is often used as a fragrance ingredient . It can also be used as a solvent and as a base material for synthesizing various organic compounds .

Result of Action

The primary result of Tetrahydrolinalool’s action is its contribution to the flavor and fragrance of products in which it is used . It has a pleasant aroma and is often used as a fragrance ingredient . It can also be used as a solvent and as a base material for synthesizing various organic compounds .

Action Environment

The action of Tetrahydrolinalool can be influenced by various environmental factors. For example, its volatility and therefore its aroma can be affected by temperature . It is also biodegradable and may be hazardous to the environment, so water bodies should be given special attention .

生化学分析

Biochemical Properties

Tetrahydrolinalool plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the hydrogenation process where linalool is converted to tetrahydrolinalool using catalysts like palladium black . This interaction is crucial for its stability and application in aggressive media such as household cleaning products. Additionally, tetrahydrolinalool has been reported to interact with enzymes involved in its metabolic pathways, such as those responsible for its conjugation with glucuronic acid .

Cellular Effects

Tetrahydrolinalool has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by disrupting cellular membranes, leading to intracellular leakage of macromolecules . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, tetrahydrolinalool’s impact on membrane potential can alter the normal function of cells, potentially leading to cell death in microbial cells .

Molecular Mechanism

The molecular mechanism of tetrahydrolinalool involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, tetrahydrolinalool can inhibit certain enzymes involved in microbial cell wall synthesis, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydrolinalool can change over time. Its stability and degradation are important factors to consider. Tetrahydrolinalool is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can diminish as it degrades, highlighting the importance of proper storage and handling in experimental setups.

Dosage Effects in Animal Models

The effects of tetrahydrolinalool vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of tetrahydrolinalool have been associated with neurotoxic effects in certain animal models, indicating a threshold beyond which its use may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Tetrahydrolinalool is involved in several metabolic pathways. One of the primary pathways includes its conjugation with glucuronic acid, facilitated by enzymes in the liver . This process aids in its excretion from the body. Additionally, tetrahydrolinalool can undergo oxidation at various positions, leading to the formation of metabolites such as 8-hydroxy- and 8-carboxylinalool . These metabolic processes are crucial for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, tetrahydrolinalool is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas of cells and tissues. This property is particularly important for its function in perfumery and flavoring, where its distribution affects its sensory attributes.

Subcellular Localization

The subcellular localization of tetrahydrolinalool is determined by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of lipids and proteins . Additionally, tetrahydrolinalool can be targeted to specific compartments through post-translational modifications and targeting signals, ensuring its proper function within the cell.

準備方法

Synthetic Routes and Reaction Conditions: Tetrahydrolinalool is primarily synthesized through the catalytic hydrogenation of linalool. This process involves the addition of hydrogen to linalool in the presence of a catalyst, typically palladium or nickel, under controlled temperature and pressure conditions. The reaction can be carried out in solvents such as ethanol or without any solvent .

Industrial Production Methods: In industrial settings, tetrahydrolinalool is produced by hydrogenating linalool using palladium on carbon as a catalyst. The reaction is conducted at elevated temperatures (around 100°C) and pressures to ensure complete hydrogenation. The product is then purified through distillation to obtain high-purity tetrahydrolinalool .

化学反応の分析

Types of Reactions: Tetrahydrolinalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Tetrahydrolinalool can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form more saturated alcohols using hydrogen gas in the presence of catalysts like palladium or nickel.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: More saturated alcohols.

Substitution: Halogenated derivatives such as tetrahydrolinalyl chloride.

類似化合物との比較

Linalool: A naturally occurring terpene alcohol with a floral scent. It is less stable than tetrahydrolinalool and more prone to oxidation.

Dihydrolinalool: Another hydrogenated derivative of linalool, with similar but slightly different olfactory properties.

Linalyl Acetate: An ester of linalool, commonly used in fragrances for its pleasant scent and stability.

Uniqueness of Tetrahydrolinalool: Tetrahydrolinalool is unique due to its enhanced stability compared to linalool and its derivatives. This stability makes it more suitable for use in products that are exposed to air and light, such as perfumes and personal care products. Its pleasant floral and citrus-like odor, combined with its stability, makes it a valuable ingredient in the fragrance and flavor industries .

生物活性

Tetrahydrolinalool (THL) is a monoterpene alcohol derived from the metabolism of linalool, commonly found in various essential oils. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of tetrahydrolinalool, supported by case studies, detailed research findings, and data tables.

Tetrahydrolinalool is structurally related to linalool, differing primarily in its saturation level. The metabolic pathway of linalool leads to the formation of tetrahydrolinalool through enzymatic reactions involving cytochrome P-450 isoenzymes. This process is crucial for understanding its biological effects as it influences the pharmacokinetics and bioavailability of THL.

Key Biological Activities

1. Neuroprotective Effects

Research indicates that tetrahydrolinalool exhibits significant neuroprotective properties. In studies involving animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, THL demonstrated the ability to reduce neuroinflammation and oxidative stress. For instance, treatment with tetrahydrolinalool improved cognitive functions in transgenic mice models by decreasing amyloid plaque burden and enhancing synaptic plasticity through mechanisms involving brain-derived neurotrophic factor (BDNF) signaling pathways .

2. Anticonvulsant Activity

Tetrahydrolinalool has been investigated for its anticonvulsant effects. A study highlighted its potential to inhibit seizures in animal models, showing efficacy comparable to conventional antiepileptic drugs. Behavioral assessments combined with electrophysiological tests revealed that THL modulates neurotransmitter systems involved in seizure activity .

3. Anti-inflammatory Properties

The compound has also been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers. In vitro studies demonstrated that tetrahydrolinalool suppressed the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as nitric oxide and reactive oxygen species .

Data Summary

The following table summarizes key findings related to the biological activities of tetrahydrolinalool:

| Activity | Mechanism | Model/Study Type | Outcome |

|---|---|---|---|

| Neuroprotection | Reduces neuroinflammation; enhances BDNF signaling | Transgenic mouse models | Improved cognitive function; reduced amyloid burden |

| Anticonvulsant | Modulates neurotransmitter systems | Animal seizure models | Inhibition of seizures; behavioral improvement |

| Anti-inflammatory | Suppresses NF-kB pathway; reduces cytokines | In vitro cell culture | Decreased inflammatory markers |

Case Studies

Case Study 1: Neuroprotective Mechanism

In a study examining the effects of tetrahydrolinalool on Alzheimer’s disease models, researchers administered THL at a dosage of 25 mg/kg. Results indicated significant improvements in memory retention during cognitive tests (e.g., Morris water maze), alongside a marked reduction in neuroinflammatory markers in the hippocampus .

Case Study 2: Anticonvulsant Efficacy

Another investigation focused on the anticonvulsant properties of tetrahydrolinalool utilized a battery of behavioral tests alongside electrophysiological recordings. The findings confirmed that THL effectively reduced seizure frequency and duration compared to control groups treated with saline solutions .

特性

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。